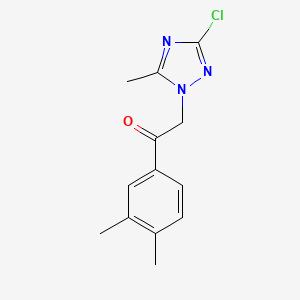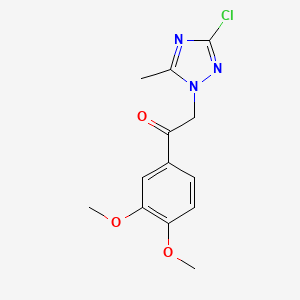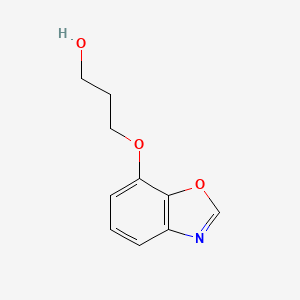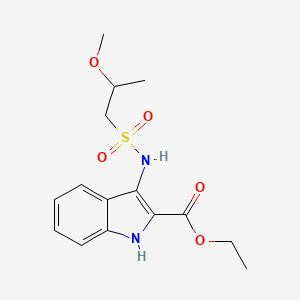![molecular formula C16H21N3O4 B6990446 ethyl 3-[[ethyl(2-hydroxyethyl)carbamoyl]amino]-1H-indole-2-carboxylate](/img/structure/B6990446.png)
ethyl 3-[[ethyl(2-hydroxyethyl)carbamoyl]amino]-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[[ethyl(2-hydroxyethyl)carbamoyl]amino]-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[[ethyl(2-hydroxyethyl)carbamoyl]amino]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of ethyl 3-amino-1H-indole-2-carboxylate with ethyl chloroformate in the presence of a base, followed by the addition of ethylamine and 2-hydroxyethylamine. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted indoles or amides.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Ethyl 3-[[ethyl(2-hydroxyethyl)carbamoyl]amino]-1H-indole-2-carboxylate has potential biological applications, such as in the development of new drugs targeting various diseases.
Medicine: The compound's biological activity may be explored for therapeutic uses, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 3-amino-1H-indole-2-carboxylate
Ethyl 3-[[ethyl(2-hydroxyethyl)carbamoyl]amino]-1H-indole-2-carboxylate
This compound
Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
ethyl 3-[[ethyl(2-hydroxyethyl)carbamoyl]amino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-3-19(9-10-20)16(22)18-13-11-7-5-6-8-12(11)17-14(13)15(21)23-4-2/h5-8,17,20H,3-4,9-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHYPIHFCVEDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)NC1=C(NC2=CC=CC=C21)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-1-(oxolan-3-yl)ethanone](/img/structure/B6990367.png)
![5-[2-(3-Chloro-5-methyl-1,2,4-triazol-1-yl)ethyl]-4-methyl-1,3-thiazole](/img/structure/B6990373.png)
![3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B6990381.png)



![[3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol](/img/structure/B6990404.png)
![7-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methoxy]-1,3-benzoxazole](/img/structure/B6990405.png)
![1-[2-(Cycloheptylamino)-2-oxoethyl]-2,5-dioxoimidazolidine-4-carboxamide](/img/structure/B6990413.png)
![ethyl 3-[[2-hydroxyethyl(3-hydroxypropyl)carbamoyl]amino]-1H-indole-2-carboxylate](/img/structure/B6990419.png)

![2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid](/img/structure/B6990455.png)
![N-[2-[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B6990463.png)
![1-N-[1-(3-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methoxy-2-methylpropane-1,2-diamine](/img/structure/B6990464.png)
